molecular formula C8H7NO B3053266 2-Methylfuro[3,2-b]pyridine CAS No. 52605-89-7

2-Methylfuro[3,2-b]pyridine

Cat. No.: B3053266
CAS No.: 52605-89-7
M. Wt: 133.15 g/mol
InChI Key: OQZVRWIFADZMTL-UHFFFAOYSA-N
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Description

2-Methylfuro[3,2-b]pyridine is a heterocyclic aromatic compound with the molecular formula C8H7NO. It consists of a furan ring fused to a pyridine ring, with a methyl group attached to the second carbon of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with 7-chloro-6-nitrofuro[3,2-b]pyridine as the starting material. This compound undergoes nucleophilic substitution, followed by palladium-carbon reduction and cyclization reactions to yield this compound . The reaction conditions are generally mild, and the process can be optimized for high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis method must be efficient and cost-effective. The described synthetic route is suitable for industrial production due to its mild reaction conditions and high product yield. The use of palladium-carbon as a catalyst ensures high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylfuro[3,2-b]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt key cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methylfuro[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methylfuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVRWIFADZMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544263
Record name 2-Methylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-89-7
Record name 2-Methylfuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylfuro[3,2-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylfuro[3,2-b]pyridine
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